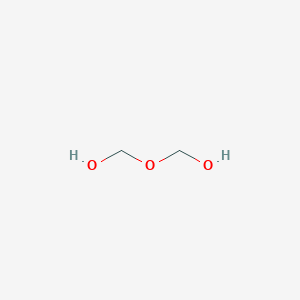
Oxydimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxydimethanol, also known as methanol, 1,1’-oxybis-, is a chemical compound with the molecular formula C2H6O3. It is a simple diol with two hydroxyl groups attached to a central oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxydimethanol can be synthesized through several methods. One common method involves the reaction of formaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
CH2O+2CH3OH→CH2(OCH3)2+H2O
Another method involves the oxidation of methanol using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic oxidation of methanol. This process involves the use of metal catalysts such as copper or silver, which facilitate the oxidation reaction at elevated temperatures and pressures. The resulting product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxydimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to formic acid or carbon dioxide and water, depending on the reaction conditions.
Reduction: It can be reduced to methanol using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Catalysts: Copper, silver
Major Products Formed
Oxidation: Formic acid, carbon dioxide, water
Reduction: Methanol
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Oxydimethanol has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. In biology, it is employed in the preparation of biological samples and as a preservative. In medicine, this compound is used in the formulation of pharmaceuticals and as a disinfectant. In industry, it is utilized in the production of resins, plastics, and other materials .
Mecanismo De Acción
The mechanism of action of oxydimethanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, donating electrons to other molecules. This property makes it useful in redox reactions and metabolic processes. Additionally, this compound can form hydrogen bonds with other molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Oxydimethanol is similar to other diols such as ethylene glycol and propylene glycol. it is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications.
Similar Compounds
Ethylene Glycol: C2H6O2
Propylene Glycol: C3H8O2
Glycerol: C3H8O3
Compared to these compounds, this compound has a simpler structure and is more reactive, making it suitable for a broader range of applications .
Propiedades
IUPAC Name |
hydroxymethoxymethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3/c3-1-5-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZLUCYKIWYSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)OCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549787 |
Source


|
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4407-89-0 |
Source


|
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
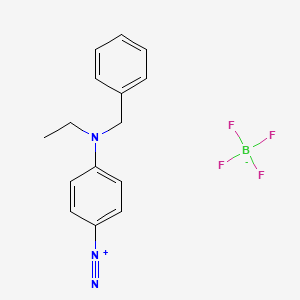


![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

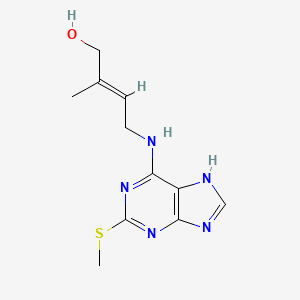
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
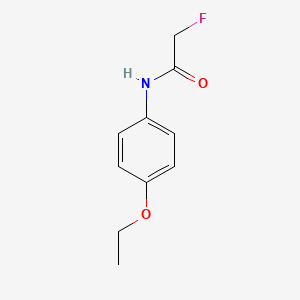
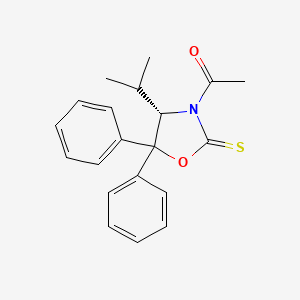
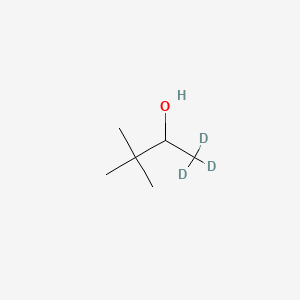
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

